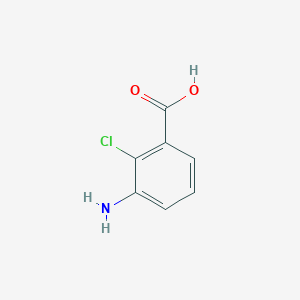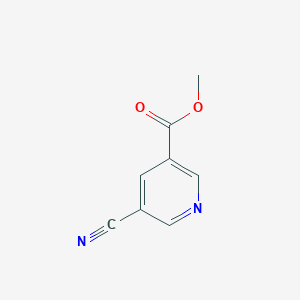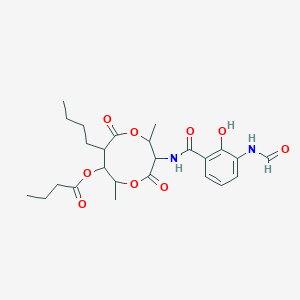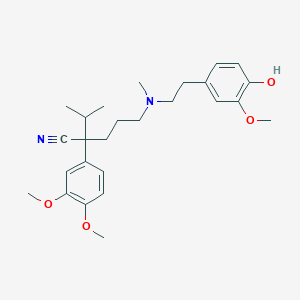
p-O-Desmethyl Verapamil
Overview
Description
p-O-Desmethyl Verapamil: is a metabolite of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias . The compound has a molecular formula of C26H36N2O4 and a molecular weight of 440.58 . It is classified as a dangerous good for transport and is primarily used for research purposes .
Mechanism of Action
Target of Action
p-O-Desmethyl Verapamil is a metabolite of Verapamil . Verapamil is a calcium channel blocker, which means it primarily targets voltage-gated calcium channels in the heart and blood vessels . By blocking these channels, Verapamil reduces the influx of calcium ions into cells, which is crucial for muscle contraction. This leads to relaxation of the heart muscle and blood vessels, reducing the heart’s workload and lowering blood pressure .
Mode of Action
Verapamil, and by extension its metabolite this compound, interacts with its targets by binding to the alpha-1 subunit of voltage-gated calcium channels . This binding inhibits the movement of calcium ions into cells, thereby decreasing intracellular calcium concentrations. As a result, the heart muscle relaxes, heart rate slows down, and blood vessels dilate, which lowers blood pressure and reduces the heart’s oxygen demand .
Biochemical Pathways
Studies on verapamil have shown that it can cause alterations in metabolic catalyst activities and upregulate stress-related genes . It also has been shown to have effects on protein glycoxidation , which could potentially affect various biochemical pathways.
Pharmacokinetics
Verapamil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with less than 5% of the orally administered dose being excreted unchanged . Verapamil metabolism follows O-demethylation, N-demethylation, or N-dealkylation, leading to the formation of metabolites like this compound . The systemic clearance of Verapamil approaches liver blood flow, resulting in low systemic bioavailability (20%) after oral administration .
Result of Action
The molecular and cellular effects of this compound are likely similar to those of Verapamil due to their structural similarity. Verapamil has been shown to significantly boost β-cell proliferation, enhance glucose-stimulated insulin secretion, and fortify cellular resilience . It also induces expression of cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Also, factors such as pH, temperature, and the presence of certain ions can potentially affect the stability and efficacy of the compound. Specific studies on the environmental influences on this compound are currently lacking .
Biochemical Analysis
Biochemical Properties
p-O-Desmethyl Verapamil interacts with various enzymes and proteins. It is predominantly metabolized via N-desmethylation, a process mediated by cytochrome P450 enzymes . The metabolites formed through this process include norverapamil and N-Desmethyl Verapamil .
Cellular Effects
Studies on Verapamil, the parent drug, have shown that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that this compound may have similar effects.
Molecular Mechanism
Verapamil, the parent drug, is known to exert its effects at the molecular level by binding to voltage-dependent calcium channels, inhibiting their function and thus reducing calcium influx into cells . It’s possible that this compound may have similar interactions.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Verapamil have shown that its effects can vary with different dosages . High doses of Verapamil can lead to adverse effects, suggesting that its metabolites, including this compound, may also exhibit dose-dependent effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of Verapamil, which is predominantly metabolized via N-desmethylation . This process is mediated by cytochrome P450 enzymes .
Transport and Distribution
Verapamil, the parent drug, is known to be distributed widely in the body . It’s plausible that this compound may have similar distribution characteristics.
Subcellular Localization
Given that Verapamil affects the function of voltage-dependent calcium channels located in the cell membrane , it’s possible that this compound may also localize to the cell membrane or other related compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-O-Desmethyl Verapamil involves the demethylation of Verapamil. This process typically includes the use of reagents such as hydrobromic acid or boron tribromide under controlled conditions to selectively remove the methyl group from the parent compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions: p-O-Desmethyl Verapamil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, Verapamil.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, p-O-Desmethyl Verapamil is used as a reference standard for the analysis of Verapamil and its metabolites. It is also employed in studies involving the synthesis and characterization of new calcium channel blockers .
Biology: In biological research, the compound is used to study the metabolic pathways of Verapamil and its effects on cellular processes. It helps in understanding the pharmacokinetics and pharmacodynamics of Verapamil .
Medicine: In medicine, this compound is used in preclinical studies to evaluate the efficacy and safety of new cardiovascular drugs. It serves as a model compound for studying drug interactions and side effects .
Industry: In the pharmaceutical industry, the compound is used in the quality control and validation of analytical methods for Verapamil and its derivatives .
Comparison with Similar Compounds
Norverapamil: Another metabolite of Verapamil with similar pharmacological properties.
Diltiazem: A calcium channel blocker with a different chemical structure but similar therapeutic uses.
Amlodipine: A dihydropyridine calcium channel blocker used for similar indications
Uniqueness: p-O-Desmethyl Verapamil is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of Verapamil. Its distinct chemical structure allows for specific interactions with calcium channels, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAKRPRWCVWYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893327 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77326-93-3 | |
| Record name | N-Desmethylverapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
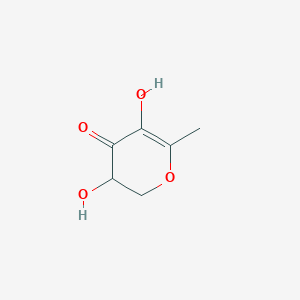

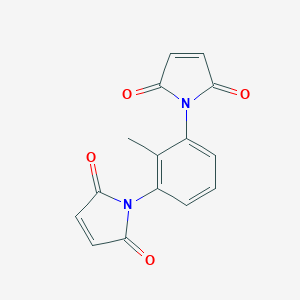
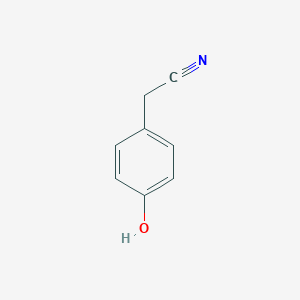
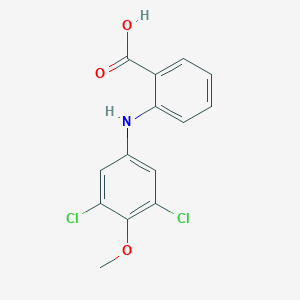
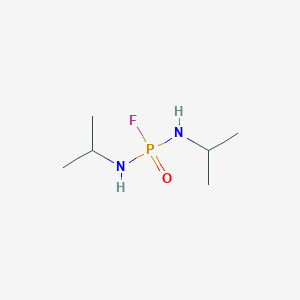
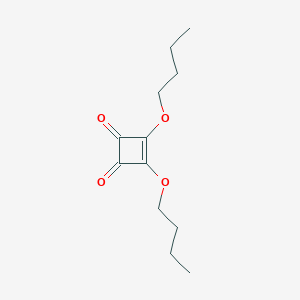
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)

